trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanamine;hydrochloride
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride is an organic compound that features a cyclopropane ring substituted with an amine group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride typically involves the borylation of cyclopropan-1-amine. This can be achieved through the reaction of cyclopropan-1-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in biochemical assays and drug development. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both a cyclopropane ring and a boronate ester group. This combination imparts distinct reactivity and binding properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H19BClNO2 |
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Molecular Weight |
219.52 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18BNO2.ClH/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11;/h6-7H,5,11H2,1-4H3;1H |
InChI Key |
LVGBSUVCGSUIJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2N.Cl |
Origin of Product |
United States |
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